
N~3~-(tert-butyl)-N~2~-(3-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
Descripción general
Descripción
The compound appears to contain a tert-butyl group and a 3-chlorophenyl group. Tert-butyl groups are derived from butane and have a tertiary carbon atom (a carbon atom bonded to three other carbon atoms). The 3-chlorophenyl group is a phenyl group (a functional group that consists of six carbon atoms attached to a hydrogen atom) with a chlorine atom attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of the isoquinoline group, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline .Chemical Reactions Analysis
The chemical reactions involving your compound would likely depend on the specific conditions and reagents used. For example, the tert-butyl group might be susceptible to oxidation under certain conditions, while the 3-chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For example, the presence of the tert-butyl group might increase its hydrophobicity, while the 3-chlorophenyl group might contribute to its reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Isocyanide-based multicomponent reactions (IMCRs) have been instrumental in synthesizing diverse analogs from heterocyclic compounds. These reactions allow rapid assembly of compound libraries, aiding in the discovery of novel leads for therapeutic agents . In the context of antibiotic resistance, IMCRs hold significant promise. By leveraging these reactions, researchers can identify new antimicrobial compounds to combat bacterial infections and address public health concerns.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-N-tert-butyl-2-N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-11-14-7-4-5-8-15(14)13-25(18)20(27)23-17-10-6-9-16(22)12-17/h4-10,12,18H,11,13H2,1-3H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWCDCYJWXJGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123965 | |
| Record name | N2-(3-Chlorophenyl)-N3-(1,1-dimethylethyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
318517-16-7 | |
| Record name | N2-(3-Chlorophenyl)-N3-(1,1-dimethylethyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318517-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(3-Chlorophenyl)-N3-(1,1-dimethylethyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701123965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



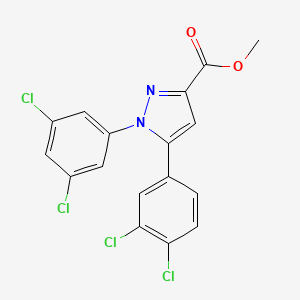



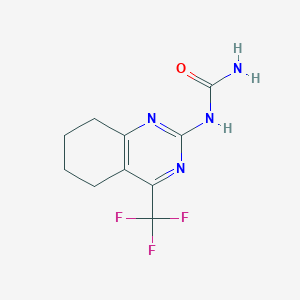
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B3124430.png)
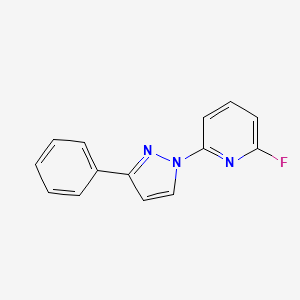
![Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B3124443.png)
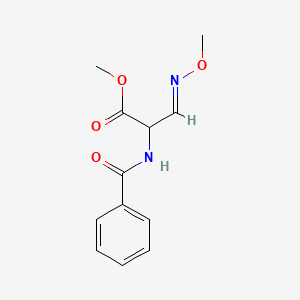
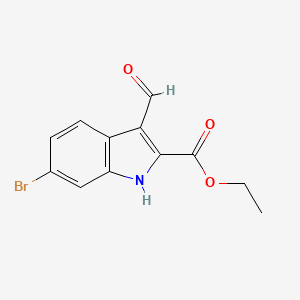
![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)
![Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate](/img/structure/B3124479.png)
![3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124484.png)
![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)